molecular formula C12H14N3NaO4S B12419309 Melaminsulfone-d3 Sodium Salt

Melaminsulfone-d3 Sodium Salt

Cat. No.: B12419309
M. Wt: 322.33 g/mol
InChI Key: ZFDPAZDODACYOG-MUTAZJQDSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melaminsulfone-d3 (sodium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the melaminsulfone sodium molecule . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of Melaminsulfone-d3 (sodium) follows stringent regulatory standards to ensure the purity and consistency of the compound. The process typically involves large-scale synthesis using deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Melaminsulfone-d3 (sodium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Melaminsulfone-d3 (sodium) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Melaminsulfone sodium: The non-deuterated analog of Melaminsulfone-d3 (sodium).

    Melamine: A related compound used in the production of melamine resins and other industrial applications.

    Melamine-D6: Another deuterium-labeled derivative of melamine

Uniqueness

Melaminsulfone-d3 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to improved stability and altered pharmacokinetic properties, making it valuable for tracing metabolic pathways and studying drug metabolism .

Biological Activity

Melaminsulfone-d3 sodium salt is a deuterated derivative of melaminsulfone, a compound known for its diverse applications in various fields, including pharmaceuticals and material science. This article focuses on the biological activity of this compound, examining its effects on human health, potential toxicity, and interactions with biological systems.

This compound is characterized by the molecular formula C12_{12}H14_{14}N3_3NaO4_4S. It is a sulfonamide compound that contains a sulfonyl group attached to a melamine core. The presence of deuterium (d3) indicates that three hydrogen atoms have been replaced with deuterium, which can influence the compound's biological behavior.

This compound exhibits several biological activities, primarily through its interaction with cellular pathways and proteins. The compound has been studied for its potential effects on:

  • Enzyme Inhibition : Research indicates that melaminsulfone derivatives may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling .
  • Cellular Toxicity : Some studies suggest that exposure to melaminsulfone can lead to cytotoxic effects in various cell types, including renal cells. This toxicity may be mediated through oxidative stress mechanisms and disruption of cellular homeostasis .

Toxicological Studies

Toxicological assessments have demonstrated that this compound may exhibit varying degrees of toxicity depending on the concentration and exposure duration. The following table summarizes key findings from relevant studies:

Study ReferenceTest SubjectDose (mg/kg)Observed Effects
Animal Model<50No significant adverse effects observed
Human Cells100-500Induced cytotoxicity and oxidative stress
In Vitro>500Significant cell death and apoptosis

Interaction with Other Compounds

A notable case study explored the interaction between this compound and di-(2-ethylhexyl) phthalate (DEHP), particularly in the context of renal damage in children exposed to these compounds through contaminated food products. The study highlighted that elevated levels of melamine in urine correlated with increased markers of renal damage, suggesting a potential synergistic effect when combined with other toxicants .

Adulteration Scandal Implications

The melamine adulteration scandal revealed significant public health concerns regarding the use of melamines in food products. Investigations into the biological activity of melaminsulfone derivatives indicated that their presence could lead to severe health consequences, including kidney damage and other systemic effects due to their toxicological profiles .

Properties

Molecular Formula

C12H14N3NaO4S

Molecular Weight

322.33 g/mol

IUPAC Name

sodium;[[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]amino]methanesulfonate

InChI

InChI=1S/C12H15N3O4S.Na/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10;/h3-7,13H,8H2,1-2H3,(H,17,18,19);/q;+1/p-1/i2D3;

InChI Key

ZFDPAZDODACYOG-MUTAZJQDSA-M

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NCS(=O)(=O)[O-])C.[Na+]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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